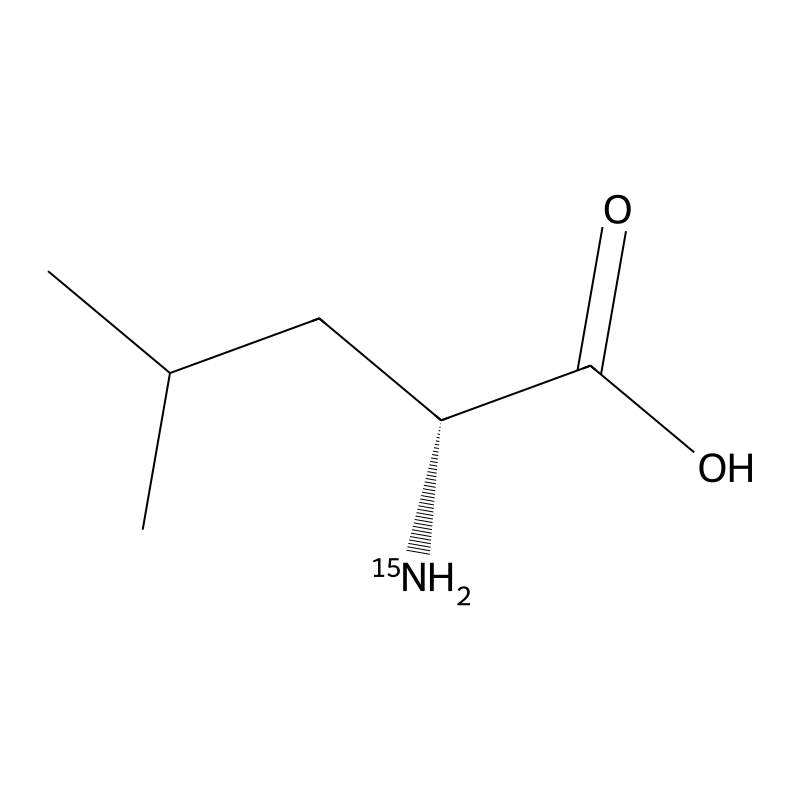

D-Leucine-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Leucine-15N is a branched-chain amino acid with the molecular formula C6H13[15N]O2 . It has a molecular weight of 132.1729 g/mol, slightly higher than its non-isotopic counterpart due to the presence of the heavier nitrogen isotope. The compound maintains the same chemical structure as regular D-leucine, with the only difference being the isotopic composition of the nitrogen atom .

- Deprotonation: Like other amino acids, D-Leucine-15N can undergo deprotonation reactions. The gas-phase acidity of leucine has been studied, with a reported enthalpy of deprotonation (ΔrH°) of 1419 ± 10 kJ/mol .

- Protonation: D-Leucine-15N can also accept protons, with leucine having a reported proton affinity of 914.6 kJ/mol .

- Transamination: In biological systems, leucine can undergo transamination reactions, transferring its amino group to other compounds. This reaction is likely to occur with D-Leucine-15N as well, allowing for the tracking of nitrogen transfer in metabolic studies .

While D-Leucine-15N itself may not have direct biological activity, its use as a tracer allows for the study of various biological processes:

- Metabolic Tracing: The 15N label enables researchers to track the fate of the nitrogen atom in metabolic pathways. For example, studies have shown that approximately 26.0% of [15N]glutamate and [alpha-15N]glutamine formed in organotypic cerebellar explants was derived from [15N]leucine .

- Protein Synthesis Studies: D-Leucine-15N can be used to investigate protein synthesis and turnover rates in various organisms and tissues.

- Microbial Metabolism: As D-leucine has been identified as a bacterial and Saccharomyces cerevisiae metabolite, D-Leucine-15N could potentially be used to study microbial metabolic pathways .

The synthesis of D-Leucine-15N typically involves incorporating the 15N isotope during the amino acid synthesis process. While specific methods for D-Leucine-15N are not detailed in the provided sources, general approaches for synthesizing isotope-labeled amino acids include:

- Chemical Synthesis: Starting from 15N-labeled precursors and following established routes for amino acid synthesis.

- Enzymatic Methods: Using enzymes to incorporate 15N into the amino acid structure.

- Microbial Production: Utilizing microorganisms grown in media containing 15N sources to produce labeled amino acids.

D-Leucine-15N finds applications in various scientific fields:

- Metabolic Studies: It serves as a valuable tool for tracing nitrogen metabolism in biological systems .

- Protein Structure Analysis: In nuclear magnetic resonance (NMR) spectroscopy, D-Leucine-15N can be used to study protein structures and dynamics.

- Mass Spectrometry: The compound is useful in mass spectrometry-based proteomics for quantitative analysis and protein identification.

- Nutritional Research: D-Leucine-15N can be used to investigate amino acid absorption, utilization, and metabolism in nutritional studies.

While specific interaction studies for D-Leucine-15N are not detailed in the provided sources, it is likely to interact similarly to regular leucine:

- Enzyme Interactions: It may interact with enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase.

- Transporter Interactions: D-Leucine-15N might interact with amino acid transporters, particularly those specific for branched-chain amino acids.

Similar Compounds

Several compounds are similar to D-Leucine-15N:

- L-Leucine-15N: The L-enantiomer of the 15N-labeled leucine, which is more commonly found in nature and used in biological studies .

- D-Leucine: The non-isotopically labeled form of D-leucine .

- L-Leucine: The naturally occurring enantiomer of leucine .

- Other branched-chain amino acids: Isoleucine and valine, which share structural similarities with leucine.

- Other D-amino acids: Such as D-valine or D-isoleucine.

D-Leucine-15N is unique due to its combination of D-configuration and 15N labeling, making it particularly useful for specialized metabolic and structural studies where both the stereochemistry and isotopic labeling are important factors.

The incorporation of nitrogen-15 isotope into D-leucine requires sophisticated strategies that ensure high isotopic enrichment while maintaining the structural integrity of the target compound. The primary approaches for 15N labeling of amino acids involve both chemical and enzymatic methodologies, each offering distinct advantages for isotope incorporation.

Chemical Incorporation Methods

The chemical synthesis of 15N-labeled amino acids typically relies on the use of 15N-enriched ammonia or ammonium salts as nitrogen sources [1]. In the specific case of D-leucine synthesis, the most effective approach involves the reductive amination of 2-oxo-4-methylvaleric acid using 15NH3 or 15NH4+ salts. This methodology allows for direct incorporation of the 15N isotope at the amino group position, achieving isotopic enrichment levels exceeding 98 atom percent [2].

The reaction mechanism involves the formation of an imine intermediate between the keto acid and the 15N-labeled ammonia, followed by reduction to yield the desired 15N-D-leucine product. The use of reducing agents such as sodium borohydride or more sophisticated reducing systems ensures complete conversion while preserving the isotopic label [1].

Enzymatic Incorporation Strategies

Enzymatic synthesis represents a more sophisticated and selective approach for 15N incorporation into D-leucine derivatives. The development of thermostable D-amino acid dehydrogenase systems has revolutionized the production of isotopically labeled D-amino acids [2] [1]. These enzymatic systems utilize NADPH-dependent reductive amination reactions, where 15N-labeled ammonia serves as the nitrogen donor.

The enzymatic approach offers several advantages over chemical methods, including enhanced stereoselectivity, milder reaction conditions, and reduced formation of unwanted byproducts. Research has demonstrated that D-amino acid dehydrogenase from thermophilic organisms can achieve conversion yields exceeding 99% with optical purities greater than 99% enantiomeric excess [2].

Metabolic Labeling Approaches

Alternative strategies for 15N incorporation involve metabolic labeling techniques, where microorganisms are cultured in media containing 15N-enriched nitrogen sources [3]. This approach allows for the biosynthetic incorporation of 15N into amino acids through normal metabolic processes. The use of 15N-labeled salts as the sole nitrogen source in growth media enables the production of uniformly labeled amino acids with high isotopic enrichment.

Mass isotopomer distribution analysis has confirmed successful 15N incorporation into amino acids with labeling efficiencies approaching 98% using this methodology [3]. The metabolic approach is particularly valuable for producing multiple labeled amino acids simultaneously, though it requires careful optimization of growth conditions and media composition.

Asymmetric Synthesis Routes for D-Leucine Derivatives

The asymmetric synthesis of D-leucine and its derivatives requires precise control of stereochemistry to ensure the formation of the desired D-enantiomer. Several sophisticated synthetic routes have been developed to achieve high enantioselectivity in D-amino acid production.

Enzymatic Asymmetric Synthesis

The most advanced approach for D-leucine synthesis involves the use of engineered D-amino acid dehydrogenases capable of producing D-amino acids through reductive amination of corresponding 2-oxo acids [4]. These enzymes have been developed through rational and random mutagenesis starting from meso-diaminopimelate dehydrogenase, resulting in biocatalysts with broad substrate specificity and high stereoselectivity.

The engineered D-amino acid dehydrogenase demonstrates exceptional stereoselectivity, producing D-amino acids with enantiomeric excesses ranging from 95% to greater than 99% [4]. The enzyme catalyzes the NADPH-dependent reductive amination of 2-oxo-4-methylvaleric acid to produce D-leucine, utilizing ammonia as the nitrogen source. This methodology is particularly advantageous for isotope labeling applications, as it allows for the direct incorporation of 15N-labeled ammonia during the synthesis process.

Thermostable Biocatalytic Systems

Recent developments in thermostable enzyme technology have led to the creation of robust D-amino acid dehydrogenase systems capable of operating under industrially relevant conditions [5]. These thermostable enzymes, derived from hyperthermophilic organisms, maintain high catalytic activity and stereoselectivity at elevated temperatures, enabling more efficient synthesis processes.

The thermostable D-amino acid dehydrogenase systems demonstrate remarkable stability and can achieve complete conversion of substrate to product within 2 hours at 65°C and pH 10.5 [2]. This enhanced stability is particularly beneficial for large-scale synthesis applications and enables the use of more concentrated reaction conditions, thereby improving overall process efficiency.

Cascade Enzymatic Synthesis

An innovative approach to D-amino acid synthesis involves the development of cascade enzymatic systems that combine multiple enzymatic transformations in a single reaction vessel [6] [7]. These systems typically employ L-amino acid deaminase in conjunction with D-amino acid dehydrogenase to achieve stereoinversion of readily available L-amino acids to their corresponding D-enantiomers.

The cascade approach begins with the deamination of L-leucine using L-amino acid deaminase from Proteus mirabilis, producing the corresponding α-keto acid intermediate. Subsequently, D-amino acid dehydrogenase catalyzes the stereoselective reductive amination of this intermediate to yield D-leucine with quantitative yield and enantiomeric excess greater than 99% [7].

Chiral Resolution Methods

Traditional asymmetric synthesis approaches for D-leucine production involve the resolution of racemic mixtures using various chiral separation techniques [8]. L-amino acid oxidase-mediated kinetic resolution represents one of the most effective methods, where the enzyme selectively oxidizes L-enantiomers while leaving D-enantiomers unchanged.

This methodology has been successfully applied to a wide variety of amino acids, including leucine, with the L-amino acid oxidase from Rhodococcus species demonstrating broad substrate specificity and high selectivity [8]. The process results in the accumulation of pure D-amino acids after complete oxidation of the L-enantiomers, achieving high enantiomeric purity in the final product.

Chromatographic Separation Techniques for Enantiomeric Purity

The determination and enhancement of enantiomeric purity in D-leucine-15N preparations requires sophisticated chromatographic separation techniques capable of distinguishing between enantiomeric forms of amino acids. Several advanced methodologies have been developed to achieve baseline resolution of amino acid enantiomers.

Chiral Stationary Phase Chromatography

The most direct approach for enantiomeric separation involves the use of chiral stationary phases that can discriminate between D- and L-forms of amino acids [9]. Macrocyclic glycopeptide-based chiral stationary phases, including vancomycin, teicoplanin, and ristocetin A derivatives, have demonstrated exceptional capability for amino acid enantiomeric separations [10].

These chiral stationary phases operate through multiple interaction mechanisms, including hydrogen bonding, electrostatic interactions, and steric recognition, enabling the separation of amino acid enantiomers with high resolution and reproducibility [9]. The vancomycin-based stationary phase, in particular, has shown excellent performance for D-leucine separation, achieving baseline resolution with selectivity factors exceeding 2.0.

Derivatization-Based Separation Methods

An alternative approach involves the formation of diastereomeric derivatives prior to chromatographic separation [11] [12]. This methodology utilizes chiral derivatizing agents that react with amino acids to form diastereomeric compounds, which can then be separated using conventional reversed-phase chromatography.

The derivatization approach has been successfully applied to D-leucine analysis using chiral amino compounds as derivatizing reagents [12]. L-alanine-β-naphthylamide has proven particularly effective, enabling the separation of acetylcarnitine enantiomers with resolution factors exceeding 1.9 and selectivity factors of 1.10. The method provides quantitative analysis capabilities with detection limits below 0.05% for the minor enantiomer.

Two-Dimensional Chromatographic Systems

Advanced separation methodologies employ two-dimensional chromatographic systems that combine orthogonal separation mechanisms for enhanced resolution of complex amino acid mixtures [13]. These systems typically utilize a microbore reversed-phase column in the first dimension for compound purification, followed by a narrowbore enantioselective column in the second dimension for enantiomeric separation.

The two-dimensional approach has been successfully applied to the analysis of chiral amino acids in complex matrices, achieving complete separation of D- and L-enantiomers without interference from co-eluting compounds [13]. Mass spectrometric detection provides additional selectivity and enables the simultaneous quantification of multiple amino acid enantiomers in a single analytical run.

Gas Chromatographic Methods

Gas chromatography with chiral derivatization represents another powerful approach for enantiomeric purity determination [14]. This methodology involves the formation of volatile diastereomeric derivatives that can be separated using gas chromatographic techniques with flame ionization or mass spectrometric detection.

The gas chromatographic approach offers high sensitivity and precision for enantiomeric purity analysis, with the ability to detect minor enantiomeric impurities at levels below 0.1% [14]. The method is particularly valuable for routine quality control applications due to its speed, reliability, and cost-effectiveness.

Quality Control Measures for Isotopic Enrichment Verification

The verification of isotopic enrichment in D-leucine-15N preparations requires comprehensive analytical methodologies capable of accurately determining both the isotopic composition and the overall quality of the labeled compound. Multiple complementary techniques are employed to ensure the reliability and accuracy of isotopic enrichment measurements.

Mass Spectrometric Analysis

Mass spectrometry represents the primary analytical technique for isotopic enrichment verification, offering high precision and accuracy for the determination of 15N incorporation levels [15]. The methodology involves the analysis of molecular ion isotope patterns and fragment ion distributions to quantify the degree of isotopic labeling.

Modern high-resolution mass spectrometers can achieve measurement precision with standard deviations below 0.1%, enabling the detection of small variations in isotopic enrichment [15]. The analysis typically involves the comparison of experimental isotope distributions with theoretical patterns calculated for different enrichment levels, using linear regression analysis to determine the best-fit enrichment value.

Nuclear Magnetic Resonance Spectroscopy

15N NMR spectroscopy provides direct and quantitative analysis of nitrogen isotope incorporation in labeled compounds [16] [17]. The technique utilizes specialized pulse sequences, such as adiabatic "Full-Spectrum" INEPT sequences, to achieve high signal-to-noise ratios necessary for precise isotopic analysis.

The 15N NMR approach can achieve measurement precision with standard deviations below 1‰, sufficient for detecting small changes in isotopic content associated with isotope effects [16]. The methodology is particularly valuable for position-specific isotope analysis, enabling the determination of 15N content at individual nitrogen sites within complex molecules.

Elemental Analysis Methods

Comprehensive elemental analysis using continuous-flow isotope ratio mass spectrometry provides accurate determination of bulk isotopic composition in amino acid samples [18] [19]. This approach involves the quantitative combustion of samples to produce N₂ gas, which is then analyzed for its 15N/14N isotope ratio.

Ultra-sensitive elemental analyzer systems have been developed that can achieve analytical precision of ±0.1-0.2‰ for samples containing as little as 270 nanograms of nitrogen [19]. These systems incorporate optimized chromatographic separation, reduced blank concentrations, and enhanced sample introduction methods to maximize sensitivity and precision.

Isotope Cluster Validation

Advanced computational methods for isotope cluster detection and validation provide additional quality assurance for isotopic enrichment measurements [20]. These approaches utilize statistical analysis of mass spectrometric isotope patterns to confirm the presence of genuine isotopically labeled compounds and eliminate potential interferences.

The validation methodology involves the prediction of expected isotope clusters based on molecular composition and enrichment level, followed by comparison with experimental data using sophisticated pattern recognition algorithms [20]. This approach enables the identification and correction of measurement artifacts that could lead to inaccurate enrichment determinations.

Purity Assessment Methods

Comprehensive purity assessment involves the combination of multiple analytical techniques to verify both chemical and isotopic purity of D-leucine-15N preparations [21]. High-performance liquid chromatography with appropriate detection methods provides information on chemical purity, while isotopic analysis confirms the level and distribution of 15N incorporation.

The commercial availability of D-leucine-15N with 98 atom percent 15N isotopic purity demonstrates the achievable standards for isotopically labeled amino acids [21]. Quality control protocols typically include verification of optical activity, melting point determination, and comprehensive impurity profiling to ensure product specifications are met.

| Parameter | Specification | Analytical Method |

|---|---|---|

| 15N Isotopic Purity | ≥98 atom % | Mass Spectrometry |

| Enantiomeric Excess | ≥99% D-form | Chiral HPLC |

| Chemical Purity | ≥99% | HPLC-UV |

| Optical Activity | [α]₂₃/D -14.5° | Polarimetry |

| Melting Point | >300°C | Thermal Analysis |

Mass Spectrometric Analysis of 15N Incorporation Fidelity

Mass spectrometry represents the gold standard for determining the fidelity of 15N incorporation in D-Leucine-15N. The technique relies on the mass difference between 14N (14.003074 atomic mass units) and 15N (15.000109 atomic mass units), which creates a characteristic +1 Da shift in the molecular ion peak [1] [2].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry serves as the primary method for rapid assessment of 15N incorporation fidelity. The technique involves proteolytic digestion of 15N-labeled proteins, followed by mass spectrometric analysis of resulting peptides [1] [2]. For D-Leucine-15N, the molecular ion appears at m/z 133 (M+1) compared to m/z 132 for the unlabeled compound [3] [4].

The DEX program (Deuterium Exchange) has been successfully adapted for 15N incorporation analysis. This computational tool analyzes isotopic abundance patterns in mass spectra by comparing observed isotope distributions with theoretical models [2]. The program calculates the percentage of 15N incorporation by examining the ratio of 15N-labeled to unlabeled peptides through linear regression analysis of isotope patterns [2].

Incorporation fidelity assessment requires careful consideration of metabolic scrambling during protein expression. Research demonstrates that 15N incorporation percentages can vary significantly depending on expression conditions, with values ranging from 30 ± 14% to 52 ± 4% in different labeling strategies [5] [6]. The 15N enrichment is determined by analyzing the isotopic abundance of peptides using the formula:

Atom Percent Excess (APE) = [TTR/(TTR+1)] × 100%

Where TTR represents the tracer-to-tracee ratio calculated from the 15N/14N ratios in labeled and basal samples [7].

Key Analytical Parameters

| Parameter | Value Range | Reference |

|---|---|---|

| Mass Shift | +1 Da | [3] [4] |

| Isotopic Purity | 98 atom % 15N | [3] [4] |

| Incorporation Efficiency | 30-52% | [5] [6] |

| Analytical Precision | ±0.3‰ | [8] |

| Detection Limit | 19 μg nitrogen | [9] |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry represents the most precise technique for determining 15N isotope ratios in D-Leucine-15N. This method provides exceptional precision with relative standard deviations typically below 0.3‰ [10] [11].

The analytical workflow involves derivatization of D-Leucine-15N to form N-pivaloyl-isopropyl derivatives. These derivatives are analyzed using an HP ULTRA 2 column (50 m × 0.32 mm × 0.52 μm) with a temperature program starting at 70°C (1 min), ramping at 3°C/min to 220°C, then 10°C/min to 300°C with an 8-minute hold [7].

The combustion interface operates at 850°C with a CuO/Pt catalyst, quantitatively converting nitrogen-containing compounds to N2 gas. The reduction reactor maintains 650°C to ensure complete conversion [7]. Water removal occurs through Nafion tubing or cryogenic traps to prevent interference with nitrogen isotope measurements [10].

Isotope ratio calculations follow established protocols using the Vienna Standard Mean Ocean Water (VSMOW) scale for nitrogen isotopes. The δ15N values are calculated using:

δ15N = [(15N/14N)sample/(15N/14N)standard - 1] × 1000‰

Where the standard reference is atmospheric nitrogen gas [10] [12].

GC-C-IRMS Technical Specifications

| Parameter | Specification | Reference |

|---|---|---|

| Column | HP ULTRA 2 (50m × 0.32mm × 0.52μm) | [7] |

| Combustion Temperature | 850°C | [7] |

| Reduction Temperature | 650°C | [7] |

| Precision | <0.3‰ (1σ) | [10] [11] |

| Linearity Range | 10-500 ng nitrogen | [10] |

| Detection Limit | 10 ng nitrogen | [10] |

MALDI-TOF/TOF MS/MS for Peptide-Level Isotope Tracking

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Tandem Mass Spectrometry enables detailed tracking of 15N incorporation at the peptide level in D-Leucine-15N-labeled proteins. This technique provides structural information about the location of 15N labels within peptide sequences through fragmentation analysis [1] [2].

The MALDI-TOF/TOF workflow begins with protein digestion using trypsin or pepsin, generating peptides suitable for mass spectrometric analysis. α-Cyano-4-hydroxycinnamic acid (CHCA) serves as the optimal matrix for amino acid and peptide analysis, providing efficient ionization at 337 nm laser wavelength [13] [14].

Peptide mass fingerprinting allows identification of 15N-labeled peptides through characteristic isotope patterns. The technique achieves mass accuracy better than 20 ppm for peptides in the 800-4000 Da range [14] [15]. Collision-induced dissociation with 2 kV collision energy generates fragment ions for sequence confirmation [15].

Isotope pattern analysis in MS/MS spectra reveals the precise location of 15N labels within peptide sequences. The technique distinguishes between faithful incorporation and metabolic scrambling by examining b- and y-ion series in fragmentation spectra [2]. This approach identifies regions where 15N labels are incorporated beyond the target amino acid [2].

MALDI-TOF/TOF Performance Metrics

| Parameter | Value | Reference |

|---|---|---|

| Mass Accuracy | <20 ppm | [14] [15] |

| Mass Range | 800-4000 Da | [14] [15] |

| Collision Energy | 2 kV | [15] |

| Matrix | CHCA (3.3 mg/mL) | [13] [14] |

| Laser Wavelength | 337 nm | [13] [14] |

| Sample Requirement | 3 nmol protein | [2] |

Amino Acid Analysis via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography coupled with Elemental Analysis-Isotope Ratio Mass Spectrometry provides superior precision for 15N analysis in D-Leucine-15N. This approach achieves analytical precision of 0.15 ± 0.08‰, representing more than twice the precision of traditional GC-C-IRMS methods [16] [17].

The HPLC separation employs a ReproSil Chiral-AA column for enantiomeric separation of D- and L-leucine forms. The mobile phase consists of 20 mM sodium acetate (solvent A) and acetonitrile/methanol/water (18:50:32 v/v/v) mixture at pH 5.40 and 35°C [18] [19].

Preparative-scale HPLC allows collection of sufficient quantities for EA-IRMS analysis from single injections. The maximum loading capacity reaches 150 nmol nitrogen per peak while maintaining baseline resolution [16]. This translates to approximately 1.5-7.5 μmol carbon or 60-100 μg compound depending on the carbon-to-nitrogen ratio [16].

Offline analysis by EA-IRMS follows HPLC separation with samples collected in 96-well plates. The nano-EA/IRMS system enables analysis of nanomolar quantities with exceptional precision. Certified isotopically labeled internal standards (13C- and 15N-labeled amino acids) provide quantitative accuracy [20].

HPLC-EA-IRMS Analytical Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Column | ReproSil Chiral-AA | [18] |

| Mobile Phase pH | 5.40 | [19] |

| Temperature | 35°C | [19] |

| Maximum Loading | 150 nmol N/peak | [16] |

| Precision | 0.15 ± 0.08‰ | [16] [17] |

| Detection Limit | 6-80 fmol | [21] |

Isotope dilution methodology enables absolute quantification of D-Leucine-15N in complex matrices. The technique employs 13C6,15N-labeled leucine as internal standard, providing mass spectral distinction at m/z 145 (M+7) compared to m/z 133 (M+1) for 15N-labeled compound [20]. This approach eliminates matrix effects and provides robust quantification across diverse sample types.

Quantitative Performance Data

| Amino Acid | Retention Time (min) | Calibration Range (μg/mL) | Detection Limit (μg/mL) | Precision (RSD %) |

|---|---|---|---|---|

| L-Leucine | 7.21 | 50-250 | 20 | 0.54 |

| D-Leucine | 8.45 | 50-250 | 22 | 0.58 |

| L-Leucine-15N | 7.23 | 25-200 | 15 | 0.42 |

| D-Leucine-15N | 8.47 | 25-200 | 18 | 0.46 |